{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid is a chemical compound that features a benzimidazole core substituted with a difluoromethylthio group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as trimethylsilyl difluoromethyl (TMS-CF₂H) in the presence of a base . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid may involve large-scale difluoromethylation processes. These processes can utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzimidazole core . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets. The difluoromethylthio group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetic acid moiety can facilitate binding to target proteins through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
{2-[(trifluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
{2-[(methylthio)-1H-benzimidazol-1-yl}acetic acid: Similar structure but with a methylthio group instead of a difluoromethyl group.
{2-[(ethylthio)-1H-benzimidazol-1-yl}acetic acid: Similar structure but with an ethylthio group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethylthio group in {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[2-(difluoromethylsulfanyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S/c11-9(12)17-10-13-6-3-1-2-4-7(6)14(10)5-8(15)16/h1-4,9H,5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUMAFOETBCQGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204946 |
Source
|
Record name | 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872319-77-2 |
Source
|
Record name | 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872319-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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